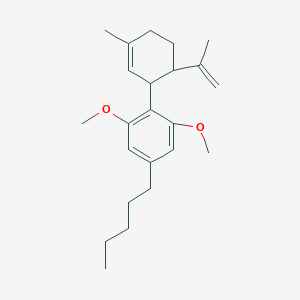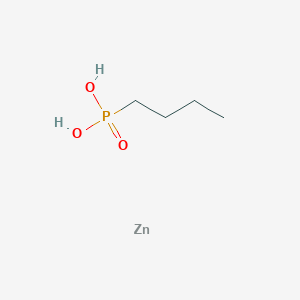
Butylphosphonic acid;ZINC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butylphosphonic acid is an organic compound with the chemical formula C4H11O3P. It is a member of the phosphonic acid family, characterized by the presence of a phosphonic acid group (–PO(OH)2) attached to a butyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Butylphosphonic acid can be synthesized through several methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid (HCl), or through the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis . Industrial production methods often involve the reaction of zinc alkyls with tert-butylphosphonic acid in specific molar ratios .
Análisis De Reacciones Químicas
Butylphosphonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include zinc alkyls and other organometallic compounds. For example, the reaction of zinc alkyls with tert-butylphosphonic acid can produce tetra- and hexa-nuclear zinc phosphonates . The major products formed from these reactions are often characterized by their unique structural properties, as revealed through spectroscopic and analytical methods .
Aplicaciones Científicas De Investigación
Butylphosphonic acid has a wide range of scientific research applications. In chemistry, it is used as a reagent in the synthesis of complex organometallic compounds. In biology, it has been studied for its effects on enzyme activity, such as its role as an activator or inhibitor of phosphonoacetaldehyde hydrolase from Pseudomonas aeruginosa . In medicine, it is explored for its potential therapeutic properties. Industrially, it is used in the production of various materials and chemicals .
Mecanismo De Acción
The mechanism of action of butylphosphonic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an activator or inhibitor of certain enzymes, depending on its concentration . The molecular targets often include enzymes involved in metabolic pathways, and the compound’s effects are mediated through its binding to these enzymes, altering their activity .
Comparación Con Compuestos Similares
Butylphosphonic acid can be compared with other similar compounds, such as methylphosphonic acid and ethylphosphonic acid. These compounds share the phosphonic acid group but differ in the alkyl group attached to the phosphorus atom. The uniqueness of butylphosphonic acid lies in its specific interactions and effects on enzymes, which can vary significantly from those of its analogs .
Similar compounds include:
- Methylphosphonic acid
- Ethylphosphonic acid
- Propylphosphonic acid
Each of these compounds has distinct properties and applications, making butylphosphonic acid a valuable compound in its own right.
Propiedades
Número CAS |
7598-57-4 |
|---|---|
Fórmula molecular |
C4H11O3PZn |
Peso molecular |
203.5 g/mol |
Nombre IUPAC |
butylphosphonic acid;zinc |
InChI |
InChI=1S/C4H11O3P.Zn/c1-2-3-4-8(5,6)7;/h2-4H2,1H3,(H2,5,6,7); |
Clave InChI |
AMBARBAZCDYJIY-UHFFFAOYSA-N |
SMILES canónico |
CCCCP(=O)(O)O.[Zn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




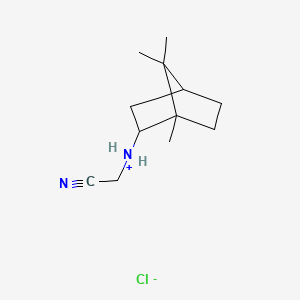

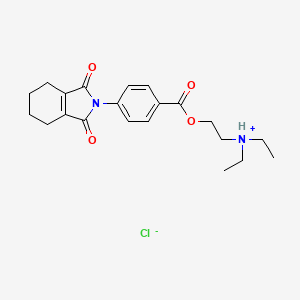

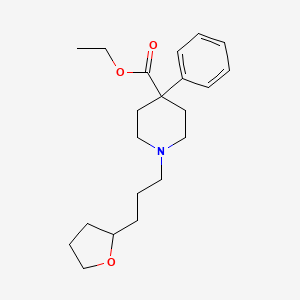
![N-[3-(dimethylamino)propyl]-2-(9-oxo-10H-acridin-4-yl)acetamide](/img/structure/B15344656.png)

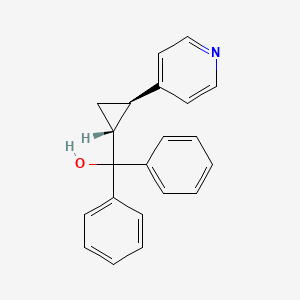

![Adenosine,2'-deoxy-,5'-ester with thiodiphosphoric acid([(ho)2p(o)]2s)(9ci)](/img/structure/B15344680.png)

